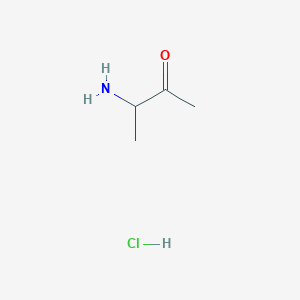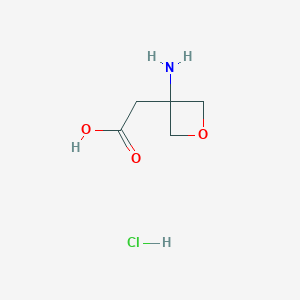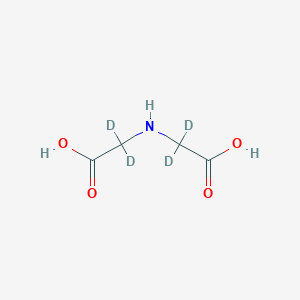
3-Aminobutan-2-one hydrochloride
Descripción general
Descripción
3-Aminobutan-2-one hydrochloride, also known as 4-Aminobutan-2-one hydrochloride, is a chemical compound with the molecular formula C4H10ClNO . It has a molecular weight of 123.58 g/mol.
Synthesis Analysis
The synthesis of ®-3-aminobutanol, a key intermediate for the synthesis of Dolutegravir Sodium, involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material. The initial formation of oxime with hydroxyl amine is followed by the replacement of developed lithium aluminum hydride (LAH) for the reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol in about 85-90% yield .
Molecular Structure Analysis
The molecular structure of 3-Aminobutan-2-one hydrochloride consists of 4 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .
Chemical Reactions Analysis
Amines, such as 3-Aminobutan-2-one hydrochloride, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Aminobutan-2-one hydrochloride include a density of 0.9±0.1 g/cm3, a boiling point of 126.7±23.0 °C at 760 mmHg, and a flash point of 30.4±22.6 °C .
Aplicaciones Científicas De Investigación
Synthesis of β-Aminoketones
3-Aminobutan-2-one hydrochloride has been utilized in the synthesis of various β-aminoketones. For instance, it is involved in synthesizing 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction. This process is significant in the creation of compounds used in the field of organic chemistry and material science (Makarova, Moiseev, & Zemtsova, 2002).
Intermediate for Neurological Disorder Therapeutics
3-Aminobutan-2-one hydrochloride plays a role as an intermediate in the synthesis of compounds for neurological disorder treatments, including Parkinson’s and Alzheimer’s diseases. It has been used as an industrial precursor to pyrroline and pyrrolidine (Capon, Avery, Purdey, & Abell, 2020).
Stereochemistry Study in Pharmaceuticals
In pharmaceutical research, 3-Aminobutan-2-one hydrochloride is used to study the stereochemistry of various drugs. For example, it was employed in the unambiguous synthesis and chiral chromatography of Ethambutol, a medication used to treat tuberculosis (Blessington & Beiraghi, 1990).
Enantiomers Synthesis
This chemical is also pivotal in the efficient synthesis of enantiomers. An example includes the synthesis of (2R,3S) and (2S,3R)-4-aminobutane-1,2,3-triol, which are important in medicinal chemistry for creating stereoselective compounds (Dunlap, Drake, Ward, Salyard, & Martin, 2008).
Product of Hydrolysis Studies
In chemical decomposition studies, 3-Aminobutan-2-one hydrochloride is identified as a major product of clavulanic acid hydrolysis, further leading to the formation of other compounds like pyrazines. This discovery aids in understanding the breakdown and transformation of pharmaceutical substances (Finn, Harris, Hunt, & Zomaya, 1984).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-aminobutan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUJCERLTHVZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobutan-2-one hydrochloride | |
CAS RN |
21419-24-9 | |
| Record name | 3-aminobutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine](/img/structure/B3421299.png)


![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3421324.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3421329.png)






